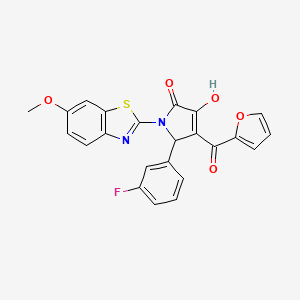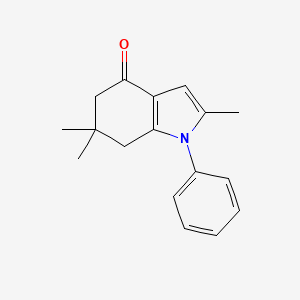![molecular formula C31H29N3O2S2 B12136996 (5Z)-3-benzyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136996.png)
(5Z)-3-benzyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-benzyl-5-({3-[2-méthyl-4-(2-méthylpropoxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe appartenant à la classe des thiazolidinones. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses. La structure unique de ce composé, qui comprend un cycle thiazolidinone fusionné à un fragment pyrazole, en fait un sujet d’intérêt en chimie médicinale et en recherche pharmaceutique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5Z)-3-benzyl-5-({3-[2-méthyl-4-(2-méthylpropoxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-thioxo-1,3-thiazolidin-4-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste en la condensation d’un dérivé de thiazolidinone avec un aldéhyde pyrazole en milieu basique. La réaction est souvent réalisée en présence d’un catalyseur tel que la pipéridine ou la triéthylamine, et des solvants tels que l’éthanol ou le méthanol sont utilisés pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante. L’utilisation des principes de la chimie verte, tels que le recyclage des solvants et la minimisation des déchets, est également prise en compte dans les milieux industriels.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-3-benzyl-5-({3-[2-méthyl-4-(2-méthylpropoxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-thioxo-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe thioxo en thiol ou en thioéther.
Substitution : Les groupes benzyle et pyrazole peuvent participer à des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des agents halogénants, des agents alkylants et des nucléophiles tels que des amines ou des thiols sont utilisés dans diverses conditions.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols et thioéthers.
Substitution : Divers dérivés substitués selon les réactifs utilisés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif de la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions chimiques et de développer de nouvelles méthodologies de synthèse.
Biologie
Biologiquement, (5Z)-3-benzyl-5-({3-[2-méthyl-4-(2-méthylpropoxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-thioxo-1,3-thiazolidin-4-one s’est avéré prometteur comme agent antimicrobien. Il a été testé contre diverses souches bactériennes et fongiques, démontrant des effets inhibiteurs importants.
Médecine
En médecine, le composé est étudié pour ses propriétés anticancéreuses. Des études ont montré qu’il peut induire l’apoptose dans les cellules cancéreuses en ciblant des voies moléculaires spécifiques. De plus, ses propriétés anti-inflammatoires en font un candidat pour le traitement des maladies inflammatoires.
Industrie
Industriellement, ce composé peut être utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques. Ses diverses activités biologiques en font une matière première précieuse pour la conception de nouveaux médicaments et pesticides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, (5Z)-3-benzyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways. Additionally, its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable starting material for the design of new drugs and pesticides.
Mécanisme D'action
Le mécanisme d’action de (5Z)-3-benzyl-5-({3-[2-méthyl-4-(2-méthylpropoxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-thioxo-1,3-thiazolidin-4-one implique plusieurs cibles et voies moléculaires. Dans les cellules cancéreuses, il induit l’apoptose en activant les caspases et en perturbant la fonction mitochondriale. Il inhibe également la voie NF-κB, réduisant l’inflammation et favorisant la mort cellulaire. L’activité antimicrobienne du composé est attribuée à sa capacité à perturber l’intégrité de la membrane cellulaire et à inhiber les enzymes essentielles.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de thiazolidinone : Des composés tels que la 2-thioxo-4-thiazolidinone et ses dérivés présentent des similitudes structurales et des activités biologiques.
Dérivés de pyrazole : Des composés tels que la 1-phényl-3-méthyl-5-pyrazolone présentent des propriétés chimiques et des applications similaires.
Unicité
Ce qui distingue (5Z)-3-benzyl-5-({3-[2-méthyl-4-(2-méthylpropoxy)phényl]-1-phényl-1H-pyrazol-4-yl}méthylidène)-2-thioxo-1,3-thiazolidin-4-one, c’est sa combinaison unique d’un cycle thiazolidinone et d’un fragment pyrazole. Cette double fonctionnalité renforce son activité biologique et élargit son éventail d’applications. Sa capacité à subir diverses réactions chimiques en fait également un composé polyvalent en chimie synthétique.
Propriétés
Formule moléculaire |
C31H29N3O2S2 |
|---|---|
Poids moléculaire |
539.7 g/mol |
Nom IUPAC |
(5Z)-3-benzyl-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N3O2S2/c1-21(2)20-36-26-14-15-27(22(3)16-26)29-24(19-34(32-29)25-12-8-5-9-13-25)17-28-30(35)33(31(37)38-28)18-23-10-6-4-7-11-23/h4-17,19,21H,18,20H2,1-3H3/b28-17- |
Clé InChI |
ABOLCBBIOAYOQH-QRQIAZFYSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136914.png)
![N-(2-methoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12136926.png)
![(5Z)-2-(3-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12136950.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine](/img/structure/B12136952.png)

![methyl 4-[3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B12136954.png)
![(3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12136957.png)
![3-[6-(4-Methylpiperazinyl)-6-oxohexyl]-5-(phenylmethylene)-2-thioxo-1,3-thiazo lidin-4-one](/img/structure/B12136961.png)
![4-chloro-N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)benzamide](/img/structure/B12136964.png)

![N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136974.png)


![4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12136985.png)
